Tempol

描述

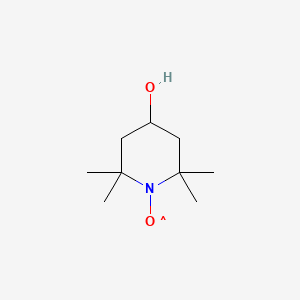

Structure

2D Structure

属性

InChI |

InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFMOKQJFYMBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041280 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Crystals from ether + Benzene | |

CAS No. |

2226-96-2 | |

| Record name | Tempol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78ZX2F65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

71.5 °C | |

| Record name | 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action of Tempol: Advanced Molecular and Cellular Perspectives

TEMPOL as a Superoxide (B77818) Dismutase (SOD) Mimetic: Beyond Classical Interpretations

This compound is widely recognized for its superoxide dismutase (SOD) mimetic activity, effectively mimicking the function of endogenous SOD enzymes in catalyzing the dismutation of superoxide anion radicals. arantioxid.compatsnap.comnih.govmdpi.comoup.commedchemexpress.comphysiology.org However, its interaction with reactive oxygen species extends beyond a simple enzymatic mimicry, involving distinct sensitivities to different ROS and metal-independent catalytic activity. arantioxid.comnih.gov

Catalytic Scavenging of Superoxide Anion Radicals by this compound

This compound acts as a catalytic scavenger of superoxide anion radicals (O₂•⁻), facilitating their conversion to hydrogen peroxide (H₂O₂). arantioxid.comnih.govnih.govmdpi.comoup.commdpi.com This catalytic activity is a cornerstone of its antioxidant defense mechanism, reducing the cellular burden of this highly reactive species. Studies have shown that this compound's effectiveness in metabolizing cellular O₂•⁻ can be comparable to native SOD. nih.gov The reaction involves a redox cycle where this compound is reduced by superoxide and then regenerated, allowing it to catalytically dismutate multiple superoxide molecules.

Metal-Independent SOD Mimetic Activity of this compound

A key characteristic of this compound's SOD mimetic activity is its independence from transition metals. arantioxid.comoup.comphysiology.orgahajournals.org Unlike endogenous SOD enzymes, which often rely on metal cofactors like copper, zinc, or manganese for their catalytic function, this compound's activity is inherent to its nitroxide structure. oup.com This metal-independent mechanism allows this compound to function effectively in various cellular environments, including those where metal availability might be limited or where metal-catalyzed reactions contribute to oxidative stress. arantioxid.com

Differential Sensitivity of this compound to Reactive Oxygen Species (ROS): O₂•⁻, H₂O₂, and •OH

This compound exhibits differential sensitivity towards various reactive oxygen species, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). researchgate.netnih.gov Research indicates that this compound demonstrates the greatest sensitivity towards the highly reactive hydroxyl radical (•OH), intermediate sensitivity to hydrogen peroxide (H₂O₂), and the least sensitivity to the superoxide anion (O₂•⁻) among these three. nih.gov While it directly scavenges superoxide and hydroxyl radicals, this compound does not directly scavenge hydrogen peroxide but can influence H₂O₂-driven processes and prevent H₂O₂-dependent oxidations, potentially by interfering with reactions like the Fenton reaction. researchgate.netarantioxid.comnih.govplos.org This differential reactivity profile underscores this compound's role as a versatile redox-cycling agent rather than solely a specific SOD mimetic. nih.gov

The following table summarizes the differential sensitivity of this compound to key ROS:

| Reactive Oxygen Species (ROS) | Sensitivity of this compound |

| Superoxide Anion (O₂•⁻) | Least |

| Hydrogen Peroxide (H₂O₂) | Intermediate |

| Hydroxyl Radical (•OH) | Greatest |

Based on research findings on this compound's reactivity with various ROS. nih.gov

This compound's Role in Modulating Nitric Oxide (NO) Bioavailability

Beyond its direct ROS scavenging activities, this compound significantly influences nitric oxide (NO) bioavailability, a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. nih.govnih.govresearchgate.netnih.govnih.gov Oxidative stress, particularly elevated levels of superoxide, can reduce NO bioavailability by promoting the formation of peroxynitrite (ONOO⁻). mdpi.comnih.govwikipedia.orgunich.itnih.govahajournals.org this compound's interaction with peroxynitrite and its impact on NO signaling pathways are key aspects of its protective effects. researchgate.netarantioxid.comnih.govwikipedia.orgwikipedia.org

Interaction with Peroxynitrite (ONOO⁻) and Prevention of NO Depletion

This compound interacts with peroxynitrite (ONOO⁻), a potent oxidant formed from the rapid reaction between superoxide and nitric oxide. researchgate.netarantioxid.comnih.govwikipedia.orgnih.govnih.gov By catalytically scavenging superoxide, this compound indirectly prevents the formation of peroxynitrite, thereby preserving NO levels. mdpi.comnih.gov Furthermore, studies suggest that this compound can also directly interact with peroxynitrite-derived radicals, such as nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻), contributing to the detoxification of these reactive nitrogen species. nih.govnih.govresearchgate.net This action is crucial in preventing NO depletion and the subsequent cellular damage and signaling dysfunction caused by peroxynitrite. arantioxid.commdpi.comnih.gov

Research findings highlight this compound's ability to reduce peroxynitrite-mediated oxidative damage. In vitro studies using human blood plasma and platelet samples showed a significant reduction in peroxynitrite-mediated carbonyl group formation and lipid peroxidation after this compound treatment. mdpi.comnih.govresearchgate.net This protective effect was observed even at lower concentrations of this compound, suggesting a catalytic mechanism. nih.gov

This compound's Impact on NO Signaling Pathways

By preserving NO bioavailability, this compound positively impacts NO signaling pathways. nih.govnih.govnih.govtandfonline.com Reduced superoxide levels, due to this compound's SOD mimetic activity, lead to less peroxynitrite formation, allowing NO to exert its physiological effects. mdpi.comnih.govtandfonline.com This can include the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP), a key downstream mediator of NO signaling involved in vasodilation and other cellular responses. mdpi.comnih.govtandfonline.com Studies have demonstrated that this compound can restore endothelium-dependent relaxation, which is mediated by NO, in models of oxidative stress. nih.gov Furthermore, this compound has been shown to improve NO bioavailability and enhance NO/cGMP/protein kinase G (PKG) signaling pathways, contributing to beneficial effects such as the potentiation of hypotensive responses. nih.govtandfonline.com

The modulation of NO signaling by this compound is particularly relevant in conditions where oxidative stress impairs endothelial function and NO-mediated processes, such as hypertension and cardiovascular diseases. oup.comunich.ittandfonline.comahajournals.org

This compound as a General Redox Cycling Agent: Multifaceted Redox Modulation

This compound functions as a redox cycling nitroxide, capable of interconverting between three oxidation states: the nitroxide radical, the reduced hydroxylamine (B1172632), and the oxidized oxoammonium cation researchgate.netnih.govcore.ac.ukacs.org. This inherent chemical property allows this compound to participate in one- and two-electron transfer reactions, enabling it to interact with and metabolize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govcore.ac.uk. This redox cycling ability underlies its diverse biological effects, acting as a general purpose redox agent rather than being specific to a single type of radical nih.gov.

Pro-oxidant Actions of this compound in Specific Cellular Contexts

While often recognized for its antioxidant properties, this compound can also exhibit pro-oxidant actions, particularly at higher concentrations or in specific cellular environments dovepress.comresearchgate.netresearchgate.netnih.gov. Elevated levels of this compound have been shown to increase the production of reactive oxygen species within cells dovepress.comresearchgate.net. This pro-oxidant effect has been observed in various cell types, including juxtaglomerular cells, breast cancer cells, and ovarian cancer cells, often at millimolar concentrations or following prolonged exposure dovepress.comnih.gov. This paradoxical activity can contribute to the inhibition of cancer cell growth by promoting apoptosis and cell cycle arrest dovepress.comresearchgate.net. The induction of cell death by this compound has been linked to these elevated intracellular ROS levels and the subsequent disruption of mitochondrial function researchgate.net.

Reductive Actions of this compound on ROS Species (e.g., H₂O₂)

This compound is known to facilitate the metabolism of hydrogen peroxide (H₂O₂) and can act as a reductive agent towards this ROS researchgate.netnih.gov. Studies have indicated that this compound can interact with H₂O₂, and this interaction may lead to transient H₂O₂ generation in certain contexts, such as during oxidative stress in blood vessels physiology.org. This transient increase in H₂O₂ can contribute to vasodilation physiology.org. This compound's ability to reduce H₂O₂ can also be important in preventing H₂O₂-driven processes and interfering with enzyme-catalyzed oxidation and nitration reactions researchgate.net. Research using irradiated aqueous samples has shown that this compound reduction can be induced in the presence of high concentrations of H₂O₂, suggesting a direct interaction where this compound is reduced by H₂O₂ or related reactive species qst.go.jpresearchgate.net.

Catalase-like Activity of this compound

This compound has been reported to possess catalase-like activity, facilitating the dismutation of hydrogen peroxide into water and oxygen researchgate.netnih.govphysiology.orgahajournals.org. This activity contributes to its ability to detoxify H₂O₂ and prevent its accumulation physiology.orgahajournals.org. The catalase-like action of this compound may become apparent after a few minutes in certain biological systems physiology.org. However, it is important to note that while this compound exhibits this activity, its efficacy can be significantly lower compared to endogenous catalase or some synthetic catalase mimics nih.gov. In some comparative studies, nitroxides like this compound have been used as negative controls for catalase-like activity, highlighting the difference in catalytic efficiency compared to dedicated H₂O₂-metabolizing enzymes and compounds nih.gov.

Molecular Targets and Signaling Pathways Influenced by this compound

Beyond its direct interactions with ROS, this compound also modulates the activity of key enzymes and influences critical signaling pathways involved in oxidative stress and inflammation.

Modulation of NAD(P)H Oxidase Activity by this compound

NAD(P)H oxidases (NOX) are significant sources of superoxide radicals in various cell types. This compound has been shown to interfere with and modulate the activity of these enzymes mdpi.comnih.gov. Specifically, this compound has been reported to downregulate the expression of NADPH oxidase subunits, such as Nox2 and p47phox, in vascular tissue conicet.gov.arnih.gov. By impairing the correct assembly and activity of the NADPH oxidase complex, this compound can effectively reduce the production of superoxide and subsequent oxidative stress conicet.gov.arnih.gov. Studies in neutrophils have also demonstrated that this compound can inhibit the neutrophil oxidative burst and decrease oxygen consumption and ROS formation, suggesting a direct impact on NADPH oxidase function in phagocytic cells nih.gov. This modulation of NAD(P)H oxidase activity is considered a key mechanism by which this compound exerts its protective effects in conditions associated with increased oxidative stress and inflammation, such as atherosclerosis mdpi.comconicet.gov.arnih.gov.

Effects on Inflammatory Cytokines and Mediators

Inflammation is closely linked to oxidative stress, and this compound has demonstrated significant anti-inflammatory properties by modulating the production of various inflammatory cytokines and mediators nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netsemanticscholar.org. Research has shown that this compound treatment can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govmdpi.comfrontiersin.orgresearchgate.netsemanticscholar.org. For instance, in in vitro models of osteoarthritis, this compound treatment reduced the production of pro-inflammatory mediators, including cytokines, enzymes (like COX-2 and iNOS), and metalloproteases (MMPs) in stimulated chondrocytes nih.gov. This compound has also been shown to modulate signaling pathways involved in inflammation, such as the NF-κB pathway mdpi.comfrontiersin.org. By suppressing NF-κB activation, this compound can reduce the expression of downstream pro-inflammatory genes mdpi.com. Furthermore, this compound has been found to decrease levels of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) frontiersin.orgsemanticscholar.org. These effects on inflammatory mediators highlight this compound's potential as a therapeutic agent in inflammatory conditions.

Table 1: Effects of this compound on Inflammatory Mediators in IL-1β-Stimulated Chondrocytes

| Mediator | Effect of this compound Treatment (vs. IL-1β alone) | Timepoints Studied | Source |

| TNF-α | Significant reduction | 24h, 72h, 168h | nih.gov |

| IL-6 | Significant reduction | 24h, 72h, 168h | nih.gov |

| IL-1β | No significant effect at 24h, significant reduction at 72h and 168h | 24h, 72h, 168h | nih.gov |

| COX-2 | No significant effect at 24h, reduction at 72h and 168h | 24h, 72h, 168h | nih.gov |

| iNOS | No significant effect at 24h, significant reduction at 72h and 168h | 24h, 72h, 168h | nih.gov |

| MMP1 | Significant reduction | 24h | nih.gov |

| MMP13 | Significant reduction at 24h, no significant effect at 72h and 168h | 24h, 72h, 168h | nih.gov |

Note: Data is based on gene expression levels and/or protein levels as reported in the source.

Table 2: this compound's Impact on NADPH Oxidase Subunit Expression

| Target Subunit | Cell/Tissue Type | Effect of this compound Treatment | Source |

| Nox2 | Aortic tissue (ApoE-KO mice) | Decreased expression | conicet.gov.arnih.gov |

| p47phox | Vascular wall | Downregulation | conicet.gov.ar |

Influence on Apoptotic Pathways and Cell Survival

This compound, a stable nitroxide radical, has been observed to influence apoptotic pathways and cell survival in various cell types. Studies indicate that this compound can induce apoptotic cell death, which is often accompanied by a loss of mitochondrial membrane potential, activation of caspase-3, and cleavage of poly(ADP-ribose)polymerase-1 (PARP-1). spandidos-publications.com The induction of apoptosis by this compound appears to be associated with increased levels of reactive oxygen species (ROS) within the cells. spandidos-publications.comsrce.hrresearchgate.netnih.gov

In some contexts, this compound's effect on apoptosis is linked to its concentration, with millimolar concentrations reported to induce cell growth inhibition and apoptosis depending on the cell type. nih.govnih.gov Research in juxtaglomerular cells demonstrated that this compound dose-dependently decreased cell growth and induced S phase arrest, alongside initiating apoptosis. spandidos-publications.com The activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways has also been implicated in this compound-induced cell growth inhibition. spandidos-publications.com

Conversely, this compound has also shown protective effects against apoptosis in certain conditions. In a study on hypoxia-induced injury in H9c2 cells, this compound pretreatment upregulated the expression of anti-apoptotic protein Bcl-2 and downregulated pro-apoptotic proteins Bax and caspase-3, thus reducing apoptosis. researchgate.netsemanticscholar.org Similarly, in acetaminophen-induced acute hepatotoxicity, this compound treatment decreased pro-apoptotic protein expressions (cleaved caspase-3 and Bax) and increased anti-apoptotic Bcl-2, suggesting a role in inhibiting hepatic apoptosis. frontiersin.org This dual nature of this compound's influence on apoptosis highlights the complexity of its mechanisms, which can be dependent on the cellular context and concentration.

Data on this compound's influence on apoptotic markers:

| Cell Type | Condition | Effect on Apoptosis | Key Markers Affected | Source |

| As4.1 juxtaglomerular cells | This compound treatment | Induction | Mitochondrial membrane potential loss, Caspase-3 activation, PARP-1 cleavage, increased ROS, activated ERK and JNK | spandidos-publications.com |

| H9c2 cells | Hypoxia-induced injury + this compound pretreatment | Reduction | Upregulated Bcl-2, Downregulated Bax and Caspase-3 | researchgate.netsemanticscholar.org |

| Liver (Acetaminophen-induced hepatotoxicity) | This compound treatment | Inhibition | Decreased cleaved caspase-3 and Bax, Increased Bcl-2 | frontiersin.org |

| HL60 cells | This compound treatment | Induction | Increased intracellular peroxides, decreased glutathione (B108866), enhanced p21(WAF1/CIP1) | nih.gov |

This compound's Interaction with Iron-Sulfur Clusters in Viral Enzymes

This compound has been found to interact with iron-sulfur (Fe-S) clusters in certain viral enzymes, leading to impaired viral activity. Notably, research on SARS-CoV-2 has revealed that the viral RNA-dependent RNA polymerase (RdRp), specifically the nsp12 subunit, requires Fe-S clusters for structural support and optimal function. nih.govpsu.eduvabio.org The SARS-CoV-2 helicase (nsp13), essential for unwinding viral RNA, also contains an Fe-S cluster in its zinc-binding domain that is crucial for its RNA-binding and unwinding activities. pnas.orgnih.gov

This compound has demonstrated the ability to oxidize and disassemble these Fe-S clusters in both SARS-CoV-2 RdRp and helicase. nih.govpnas.orgmdpi.com This oxidative degradation of the Fe-S clusters by this compound potently inhibits the activity of these viral enzymes. nih.govpnas.org In cell culture experiments with live SARS-CoV-2, this compound treatment effectively blocked viral replication at concentrations exceeding 0.2 mM. nih.govmdpi.com This mechanism of disrupting Fe-S clusters in essential viral enzymes presents this compound as a potential antiviral agent. nih.govpsu.eduvabio.orgmdpi.comdrugdiscoverytrends.com

The identification of Fe-S clusters in viral proteins like SARS-CoV-2 RdRp and helicase is significant, as these clusters were previously sometimes mistaken for zinc-binding sites. nih.govpsu.edu The sensitivity of Fe-S clusters to oxidative degradation is a vulnerability that can be exploited for antiviral therapy. nih.govnasw.org this compound's ability to target these clusters offers a distinct mode of action compared to other antiviral drugs. drugdiscoverytrends.com

This compound's Influence on Nrf2 Pathway Activation

This compound has been shown to influence the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant defense. nih.govnih.gov Nrf2 is a transcription factor that, when activated, translocates to the nucleus and induces the expression of numerous genes encoding antioxidant enzymes and detoxifying proteins by binding to antioxidant response elements (ARE) in their promoters. nih.govmdpi.comviamedica.pl

Research indicates that this compound can activate Nrf2. mdpi.comresearchgate.netnih.gov This activation may occur through various mechanisms, potentially involving oxammonium cations or acting as an electrophile, thereby influencing the Keap1/Nrf2/ARE signaling pathway. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. mdpi.comviamedica.pl Oxidative or electrophilic stress can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation. mdpi.com

Studies have demonstrated that this compound treatment can upregulate Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1). frontiersin.orgnih.gov In a model of acetaminophen-induced acute hepatotoxicity, this compound treatment increased the phosphorylation of PI3K and Akt, and the protein expression of Nrf2 and HO-1, suggesting activation of the PI3K/Akt/Nrf2 pathway. frontiersin.org Similarly, this compound has been reported to protect against acute renal injury by regulating the PI3K/Akt/Nrf2 signaling pathway. nih.govresearchgate.net

While this compound is known to activate Nrf2, the extent and mechanism of this activation can be dose-dependent. nih.gov One study observed that a lower dose of this compound restored Nrf2 activation and downstream signaling, but a higher dose was not as effective in this regard, although both doses prevented lipid peroxidation and apoptosis. nih.gov This suggests that this compound may employ multiple mechanisms to alleviate oxidative stress and its consequences, not solely relying on Nrf2 activation at all concentrations. nih.gov

This compound's Influence on Thioredoxin Reductase 1 (TrxR1) Expression and Activity

This compound has been shown to influence both the expression and activity of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the thioredoxin system that plays a fundamental role in maintaining cellular redox homeostasis. nih.govki.se The thioredoxin system, comprising thioredoxin (Trx), TrxR, and NADPH, is crucial for various cellular processes. nih.govki.se TrxR1, the cytosolic isoform, is often overexpressed in various diseases, including certain cancers. nih.gov

Research indicates that this compound treatment can significantly decrease the activity of TrxR1 in certain cell lines, such as lung cancer cells (A549, Calu-6) and normal lung cells (Wi-38 VA-13). nih.govnih.gov Interestingly, while this compound inhibits TrxR1 activity, it has been observed to increase TrxR1 protein levels in these same cells. nih.govnih.govacs.orgebi.ac.ukdntb.gov.ua The mechanism underlying this differential effect on TrxR1 expression and activity requires further investigation. nih.gov

The influence of this compound on TrxR1 can have implications for cell growth and death. Studies have explored the effects of downregulating TrxR1 using siRNA in this compound-treated cells. nih.govnih.gov While TrxR1 knockdown efficiently decreased protein levels, its effect on cell growth inhibition and death in this compound-treated cells varied depending on the cell type. nih.gov This suggests a complex interplay between this compound, TrxR1 expression and activity, and cellular outcomes.

Protein Targets and Signaling Pathways (e.g., ion-channels, G-protein-coupled receptors, enzymes)

This compound, as a reactive oxygen species scavenger and redox agent, interacts with various cellular components and influences multiple signaling pathways beyond those directly related to its antioxidant activity. semanticscholar.orgnih.govfrontiersin.org While its primary mode of action is often linked to modulating oxidative stress, this compound's effects extend to influencing protein targets and signaling cascades involved in diverse cellular processes.

One notable interaction involves iron-sulfur clusters in viral enzymes, as discussed previously. This compound's ability to disrupt these clusters in SARS-CoV-2 RdRp and helicase exemplifies its impact on specific enzyme targets critical for viral replication. nih.govpnas.orgnih.govmdpi.com

This compound has also been shown to affect signaling pathways related to cell survival and death, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. dovepress.comnih.gov Studies have observed that this compound can inhibit the activation of stress-related signaling pathways like JNK and ERK, which are often activated in response to oxidative stress and can influence cell fate. dovepress.comnih.gov For instance, this compound effectively suppressed the activation of JNK and ERK induced by methotrexate. dovepress.comnih.gov

Furthermore, this compound has been implicated in regulating the PI3K/Akt signaling pathway, which is involved in various cellular functions including growth, proliferation, and apoptosis. frontiersin.orgnih.govresearchgate.net Activation of the PI3K/Akt pathway can lead to the regulation of downstream molecules like mTOR and NF-κB. researchgate.net this compound has been shown to activate the PI3K/Akt/Nrf2 pathway, contributing to its protective effects against oxidative stress and apoptosis in certain contexts. frontiersin.orgnih.gov

This compound's influence also extends to pathways involved in endoplasmic reticulum (ER) stress and autophagy. In a study on cisplatin-induced optic neuropathy, this compound showed ameliorative effects by targeting oxidative stress, ER stress, and autophagy signaling pathways. frontiersin.orgnih.gov This involved the upregulation of autophagy markers and nerve growth factor expression, alongside the downregulation of ER stress markers. frontiersin.orgnih.gov

While the direct interaction of this compound with ion channels and G-protein-coupled receptors is not as extensively documented in the provided search results compared to its effects on enzymes and signaling pathways, its membrane permeability suggests potential for broader cellular interactions. acs.orgfrontiersin.org Its role as a redox-cycling nitroxide allows it to participate in various redox reactions within the cell, potentially influencing the function of a range of proteins. srce.hrnih.gov

Advanced Research on Therapeutic Applications of Tempol

Neuroprotection and Neurological Disorders

TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide and a low molecular weight, cell-permeable superoxide (B77818) dismutase (SOD) mimetic that has demonstrated significant neuroprotective potential across a range of neurological disorders. Its ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress pathways makes it a subject of intensive research.

Ischemia/Reperfusion Injury in Brain and Spinal Cord Models

Ischemia/reperfusion (I/R) injury is a critical concern in conditions like stroke and after surgeries involving temporary blood flow interruption, leading to severe oxidative stress and neuronal damage. frontiersin.org Research has shown that this compound can protect both the brain and spinal cord from I/R damage. nih.gov

In a rat model of acute subdural hematoma, which involves ischemic damage, treatment with this compound resulted in a significant 42% reduction in infarct volume compared to controls. nih.govresearchgate.net This neuroprotective effect was linked to the attenuation of superoxide radical production, as evidenced by the suppression of an early surge in free radicals measured via microdialysis. nih.govresearchgate.net Studies in models of spinal cord ischemia/reperfusion injury (SCIRI) also highlight the role of oxidative stress in the pathology. frontiersin.orgnih.gov In animal models of renal I/R injury, this compound has been shown to reduce tubule dilation, swelling, and necrosis, offering protection through pathways like PI3K/Akt/Nrf2. e-century.us

| Model | Key Finding | Measured Outcome | Reference |

|---|---|---|---|

| Acute Subdural Hematoma (Rat) | Significant neuroprotection | 42% reduction in infarct volume | nih.govresearchgate.net |

| Acute Subdural Hematoma (Rat) | Attenuation of free radical production | Suppression of early surge in 2,3-DHBA and 2,5-DHBA | nih.gov |

| Renal Ischemia/Reperfusion Injury | Protective against ischemic injury | Reduced tubule dilation, swelling, and necrosis | e-century.us |

Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

Oxidative stress and mitochondrial dysfunction are key pathophysiological mechanisms in neurodegenerative diseases like Parkinson's and Alzheimer's.

In a cellular model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in human neuroblastoma cells, this compound demonstrated significant protective effects. mdpi.com It ameliorated cytotoxicity and attenuated key biomarkers of oxidative stress, including mitochondrial superoxide production and lipid peroxidation. mdpi.com Furthermore, this compound was found to mitigate the 6-OHDA-induced decrease in the gene expression of the antioxidant SOD-1. mdpi.com Research in mouse models has also shown that this compound can reduce the neurotoxicity and severity of parkinsonian symptoms. mdpi.com

While direct research on this compound in Alzheimer's disease models is a developing area, the foundational mechanisms it targets are highly relevant. Alzheimer's research often focuses on neurovascular dysfunction, neuroinflammation, and mitochondrial stress, all of which are pathways influenced by oxidative stress. tofflertrust.org The therapeutic potential of antioxidants is a key area of interest in developing treatments for Alzheimer's. templehealth.orgeurekalert.org

Ocular Neuroprotection and Ocular Neurodegenerative Diseases (e.g., Glaucoma, AMD)

Reactive oxygen species play a significant role in the pathogenesis of ocular neurodegenerative diseases, including glaucoma and age-related macular degeneration (AMD). nih.gov The retina's high metabolic rate makes it particularly susceptible to oxidative damage. nih.gov

In experimental models of glaucoma, this compound has shown promising results. nih.gov As a multifunctional antioxidant, it was found to decrease NF-kB activity in retinal ganglion cells (RGCs), which suppresses the inflammatory response and subsequent neurodegeneration in an ischemic model of glaucoma. nih.gov This highlights its potential to preserve the survival of RGCs, a primary goal of glaucoma neuroprotection strategies. mdpi.commdpi.com

For conditions like AMD, which involve the degeneration of the retinal pigment epithelium (RPE), oxidative stress is a key pathological feature. nih.govnih.gov The development of next-generation hybrid this compound derivatives is an active area of research. nih.gov For instance, a hybrid molecule combining this compound with a nitric oxide (NO) donor, SA-2, has demonstrated the ability to lower intraocular pressure and provide neuroprotection in a mouse optic nerve crush model, improving RGC survival. nih.gov These multifunctional molecules aim to reduce oxidative stress in the retina and optic nerve, thereby preserving crucial cells and mitigating vision loss. nih.gov

Traumatic Brain Injury

Following a traumatic brain injury (TBI), a cascade of secondary injury events occurs, including significant oxidative damage and mitochondrial dysfunction. nih.gov Research in a mouse model of controlled cortical impact TBI investigated this compound's ability to counteract these effects.

A single dose of this compound administered after the injury completely suppressed peroxynitrite-mediated oxidative damage in the injured cortical tissue. nih.gov Further investigation showed that this compound helped maintain mitochondrial respiratory function and attenuated oxidative damage markers in isolated cortical mitochondria 12 hours post-injury. nih.gov Multiple doses of this compound also suppressed the degradation of α-spectrin, a cytoskeletal protein, by 45% and led to a modest but significant 17.4% decrease in hemispheric neurodegeneration after 7 days. nih.gov These findings support a mechanistic link between oxidative damage to mitochondria, subsequent proteolytic damage, and neurodegeneration after TBI. nih.gov

Spinal Analgesic Actions of this compound

This compound has been studied for its effects on inflammatory pain, which often has a spinal cord component. In a mouse model where pain and inflammation were induced by the superoxide anion donor potassium superoxide (KO2), this compound demonstrated significant analgesic and anti-inflammatory effects. nih.gov

The study found that this compound reduced mechanical and thermal hyperalgesia as well as paw edema. nih.gov At the molecular level, this compound inhibited the increased mRNA expression of pro-inflammatory and pro-oxidant mediators in both the paw skin and the spinal cord. nih.gov It also successfully inhibited the increased expression of glial activation markers (GFAP for astrocytes and Iba-1 for microglia) in the spinal cord, indicating a reduction in neuroinflammation. nih.gov Furthermore, this compound reversed the KO2-induced reduction in the expression of Nrf2, a key regulator of antioxidant responses, in the spinal cord. nih.gov

Cardiovascular and Renal Systemic Effects

This compound's antioxidant properties extend to protective effects on the cardiovascular and renal systems, where oxidative stress is a major contributor to dysfunction.

In the cardiovascular system, this compound has been shown to attenuate cardiac hypertrophy and contractile dysfunction. nih.gov In a study using mice fed a high-fructose diet and subjected to pressure overload, this compound treatment significantly blunted markers of cardiac hypertrophy, left ventricular remodeling, and contractile dysfunction. nih.gov Another study on senescent rat hearts found that chronic this compound treatment restored cardioprotection that is typically lost with aging, an effect associated with decreased oxidative stress and improved mitochondrial function. physiology.org It achieved this by increasing MnSOD enzyme activity, improving the GSH-to-GSSG ratio, and reducing protein nitrotyrosine levels in the aged heart. physiology.org

Regarding renal effects, this compound has shown benefits in models of kidney disease and hypertension. In spontaneously hypertensive rats, this compound treatment reduced blood pressure, regressed cardiac hypertrophy, and lowered oxidative stress. nih.gov In models of diabetic nephropathy, this compound has been shown to reduce proteinuria and ameliorate endothelial dysfunction. nih.gov Research indicates this compound can protect kidneys by reducing cell proliferation and matrix accumulation. nih.gov In a rat model of cyclosporine-induced renal insufficiency, this compound treatment prevented the increase in blood pressure and improved creatinine (B1669602) clearance and sodium excretion. tandfonline.com It also increased plasma total superoxide dismutase (T-SOD) activity, which was reduced by the disease model. tandfonline.com

| System | Model | Key Finding | Reference |

|---|---|---|---|

| Cardiovascular | High-fructose fed mice with pressure overload | Blunted cardiac hypertrophy and contractile dysfunction | nih.gov |

| Cardiovascular | Senescent rat heart | Restored cardioprotection, decreased oxidative stress, improved mitochondrial function | physiology.org |

| Renal | Spontaneously hypertensive rats | Reduced blood pressure and oxidative stress | nih.gov |

| Renal | Cyclosporine-induced renal insufficiency (Rats) | Improved creatinine clearance and sodium excretion, prevented blood pressure increase | tandfonline.com |

| Renal | High-salt diet with 5/6 nephrectomy (Rats) | Ameliorated systolic blood pressure and decreased urinary protein levels | nih.gov |

Hypertension and Blood Pressure Regulation

This compound (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl) has been extensively studied for its antihypertensive effects in various animal models of hypertension. A significant body of research indicates that this compound effectively lowers blood pressure, and this effect is attributed to multiple mechanisms, primarily centered around its potent antioxidant properties. ahajournals.orgnih.govresearchgate.net

Oxidative stress is a well-established factor in the development and maintenance of hypertension. ahajournals.org An excess of reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), contributes to increased vascular tone and reduced bioavailability of nitric oxide (NO), a key vasodilator. ahajournals.org this compound, acting as a superoxide dismutase (SOD) mimetic, catalytically scavenges superoxide anions, thereby mitigating their detrimental effects on the vasculature. nih.govresearchgate.netoup.com

Research has shown that both acute intravenous and prolonged oral administration of this compound can reduce blood pressure in hypertensive rodent models. nih.govresearchgate.net Intravenous administration typically results in a rapid and reversible dose-dependent decrease in blood pressure. nih.govresearchgate.net In contrast, long-term oral administration leads to a more gradual but sustained reduction in blood pressure. nih.gov

One of the key mechanisms by which this compound lowers blood pressure is by reducing sympathetic nervous system activity. ahajournals.orgnih.gov Studies have demonstrated that this compound can directly inhibit peripheral sympathetic nerves, which contributes to its depressor effects. ahajournals.org Furthermore, this compound has been shown to enhance the antihypertensive effects of sodium nitrite by facilitating the formation of nitric oxide in the stomach. nih.gov

In a study involving dexamethasone-induced hypertension in rats, this compound was found to both prevent and partially reverse the increase in systolic blood pressure. nih.gov Another study on rats with hypertension induced by nitric oxide inhibition (L-NAME) showed that this compound attenuated the rise in blood pressure. oup.com

The following table summarizes the effects of this compound on blood pressure in different hypertensive animal models:

| Hypertension Model | Animal | Effect of this compound | Key Findings | Citation |

| Dexamethasone-induced | Rat | Prevention and partial reversal of hypertension | This compound lowered systolic blood pressure. | nih.gov |

| Nitric Oxide Inhibition (L-NAME) | Rat | Attenuation of hypertension | This compound reduced the time-dependent rise in systolic blood pressure. | oup.com |

| Angiotensin II infusion | Mouse | Attenuation of blood pressure elevation | Concurrent treatment with this compound resulted in lower systolic blood pressure. | nih.gov |

| High-Salt Diet | Rat | Lowered mean arterial pressure | This compound's effect may be unrelated to systemic reductions in superoxide. | ahajournals.org |

| Two-Kidney, One-Clip (2K1C) | Rat | Attenuation of hypertension | This compound treatment blunted the increase in blood pressure. | researchgate.net |

It is important to note that while the antioxidant properties of this compound are central to its antihypertensive effects, some studies suggest that its actions may not solely be due to the scavenging of superoxide anions in the vasculature. ahajournals.org For instance, in rats on a high-salt diet, this compound lowered blood pressure without significantly affecting plasma 8-isoprostane levels, a marker of oxidative stress. ahajournals.org This suggests that other mechanisms, such as the direct inhibition of sympathetic nerve activity, play a crucial role. ahajournals.org

Atherosclerosis and Vascular Dysfunction

Research into the effects of this compound on atherosclerosis and associated vascular dysfunction has highlighted its potential as a therapeutic agent. Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, leading to reduced blood flow and an increased risk of cardiovascular events. Oxidative stress is a key contributor to the pathogenesis of atherosclerosis, promoting endothelial dysfunction, inflammation, and lipid peroxidation.

This compound's ability to scavenge reactive oxygen species and improve nitric oxide bioavailability is central to its protective effects in the context of atherosclerosis. In hypertensive rats, this compound has been shown to improve aortic mechanics, suggesting a beneficial impact on the structural and functional properties of blood vessels. nih.gov Specifically, in a mouse model of hypertension, concurrent treatment with this compound led to modest reductions in aortic wall thickening and circumferential material stiffness, which collectively contributed to a significant reduction in calculated aortic pulse wave velocity. nih.gov

Furthermore, studies have indicated that this compound can ameliorate endothelial dysfunction, a hallmark of atherosclerosis. In Dahl-sensitive rats, this compound treatment improved both sustained and transient endothelium-dependent vasodilation of renal arterioles. nih.gov By reducing oxidative stress, this compound helps to preserve the function of the endothelium, the inner lining of blood vessels, which is crucial for maintaining vascular health.

Ischemia/Reperfusion Injury (e.g., Cardiac, Renal)

Ischemia/reperfusion (I/R) injury is a significant clinical problem that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen. This process paradoxically leads to further tissue damage, largely mediated by a burst of reactive oxygen species. nih.gov this compound, as a potent antioxidant, has been investigated for its protective effects against I/R injury in various organs, including the heart and kidneys. nih.govnih.govnih.gov

In the context of cardiac I/R injury, studies in rodent models have demonstrated that this compound can reduce the size of a myocardial infarct (heart attack). nih.gov For instance, in anesthetized rats and rabbits subjected to regional myocardial ischemia and reperfusion, this compound administration significantly attenuated the infarct size. nih.gov Similarly, in an in vitro model using isolated rat hearts, reperfusion with a this compound-containing buffer resulted in a 37% reduction in infarct size. nih.gov The protective mechanism is thought to involve the attenuation of mitochondrial respiration impairment caused by oxidative stress. nih.gov Furthermore, this compound has been shown to reduce the incidence and severity of reperfusion-induced arrhythmias in rats.

The following table summarizes the protective effects of this compound in ischemia/reperfusion injury models:

| Organ | Animal Model | Key Findings | Citation |

| Heart | Rat, Rabbit | Reduced myocardial infarct size. | nih.gov |

| Heart | Rat | Reduced incidence and duration of reperfusion-induced arrhythmias. | |

| Kidney | Rat | Reduced renal damage, inflammation, and iNOS activation. | nih.govaccscience.comresearchgate.net |

| Kidney | Mouse | Upregulation of Akt/mTOR and GSK3β signaling pathways. | nih.gov |

Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes and a leading cause of chronic kidney disease. nih.govmdpi.com Oxidative stress is recognized as a major player in the pathophysiology of diabetic nephropathy, contributing to glomerular and tubular damage. nih.govtaylorfrancis.commdpi.com this compound, with its antioxidant properties, has been investigated as a potential therapeutic agent to ameliorate diabetic kidney disease. nih.govtaylorfrancis.com

Studies in animal models of diabetes have shown that this compound can modify oxidative stress biomarkers and potentially improve nephropathy. nih.govresearchgate.net In streptozotocin-induced diabetic rats, this compound treatment was found to alter serum levels of oxidative stress markers such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and lipid peroxidation (LPO) back towards normal levels. nih.gov Furthermore, this compound administration has been shown to reduce albuminuria, a key indicator of kidney damage in diabetes. taylorfrancis.com

The protective effects of this compound in diabetic nephropathy are attributed to its ability to counteract oxidative stress and inflammation. taylorfrancis.com It achieves this by scavenging ROS, enhancing the body's own antioxidant defenses, and modulating the expression of pro-inflammatory cytokines. taylorfrancis.com In diabetic rats, this compound has been shown to reduce renal inflammation, proliferation, and fibrosis. researchgate.net

A study on the effects of this compound on mitochondrial function in diabetic nephropathy found that it could modify changes in mitochondrial antioxidative biomarkers and improve kidney cell viability. researchgate.netnih.gov Specifically, in diabetic rats treated with this compound, there was a significant difference in glutathione peroxidase levels and kidney cell viability compared to untreated diabetic rats. nih.gov

Podocyte Damage and Glomerulosclerosis

Podocytes are specialized cells in the glomerulus of the kidney that play a crucial role in filtration. Podocyte damage and loss are key events in the progression of many glomerular diseases, including diabetic nephropathy, leading to proteinuria and glomerulosclerosis (scarring of the glomeruli). taylorfrancis.com Oxidative stress is a significant contributor to podocyte injury.

Research has demonstrated that this compound can protect podocytes from damage and reduce glomerulosclerosis in models of kidney disease. nih.govtaylorfrancis.com In experimental diabetes, this compound has been shown to prevent podocyte apoptosis (programmed cell death) and reduce podocyte loss. nih.govkarger.com This protective effect is associated with a reduction in albuminuria. nih.govkarger.com

The mechanism by which this compound protects podocytes involves the inhibition of the poly(ADP-ribose) polymerase (PARP) signaling pathway. nih.govkarger.com In diabetic conditions, increased oxidative stress leads to DNA damage and activation of PARP, which can trigger apoptosis. By reducing oxidative stress, this compound prevents the activation of this pathway, thereby preserving podocyte number and function. nih.govkarger.com

In vitro studies using podocyte cell lines have confirmed these findings. High glucose conditions, which mimic diabetes, increase caspase-3 activity and the number of apoptotic podocytes. Both this compound and a PARP-1 inhibitor were able to prevent these changes. nih.gov Additionally, this compound has been found to decrease high glucose-induced lipid accumulation in mouse podocytes, which can prevent lipotoxicity. taylorfrancis.com

Microvascular Endothelial Function

The microvasculature, consisting of the smallest blood vessels, plays a critical role in tissue perfusion and oxygenation. Endothelial dysfunction in the microcirculation is an early event in many cardiovascular and metabolic diseases. Oxidative stress is a major cause of microvascular endothelial dysfunction.

This compound, by virtue of its antioxidant properties, has been shown to improve microvascular endothelial function in various pathological conditions. As mentioned in the context of atherosclerosis, this compound can enhance endothelium-dependent vasodilation. nih.gov By scavenging superoxide anions, this compound increases the bioavailability of nitric oxide, a key signaling molecule that promotes vasodilation and maintains the health of the endothelium.

Cancer Research and Oncology

The role of this compound in cancer research is complex, with studies reporting both antioxidant and, paradoxically, pro-oxidant effects that can influence cancer cell growth and survival. nih.govmdpi.comacs.org While this compound is known for its ability to protect normal cells from oxidative damage, such as that caused by radiation therapy, it can also exhibit anti-cancer properties. nih.govpatsnap.comnih.gov

Several preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines and induce apoptosis. mdpi.comnih.govmdpi.com For example, in lung cancer cells, this compound has been shown to inhibit cell growth in a dose-dependent manner by inducing apoptosis, which was associated with an increase in superoxide levels and depletion of glutathione. mdpi.com Similarly, in colon and gastric cancer cell lines, this compound induced apoptosis and oxidative stress while suppressing pro-survival signaling pathways such as MAPK and Akt/mTOR. nih.govmdpi.com

The mechanism behind this compound's anti-cancer effects appears to be context-dependent and may involve the generation of damaging reactive oxygen species within cancer cells, pushing them past a "redox tipping point" where their defense mechanisms are overwhelmed, leading to cell death. nih.gov Furthermore, this compound has been found to interfere with the metabolism of cancer cells. One study showed that this compound inhibits the growth of cancer cells by interfering with glutamine metabolism, a key nutrient for cancer cell proliferation. nih.govescholarship.org

In some contexts, this compound has been investigated as an adjunct to conventional cancer therapies. patsnap.com Its ability to protect normal tissues from the damaging effects of radiation and chemotherapy, while potentially sensitizing tumor cells, makes it an attractive candidate for further research. nih.govpatsnap.com For instance, in breast cancer cells, this compound was found to enhance the antiproliferative and apoptotic effects of the chemotherapy drug methotrexate. acs.org

The following table summarizes the effects of this compound in various cancer cell lines:

| Cancer Type | Cell Line | Effect of this compound | Key Findings | Citation |

| Lung Cancer | Calu-6, A549 | Inhibition of cell growth, induction of apoptosis | Increased superoxide levels and glutathione depletion. | mdpi.com |

| Colon Cancer | HT29 | Induction of apoptosis and oxidative stress | Suppression of MAPK/Akt/mTOR pathways. | nih.govmdpi.com |

| Gastric Cancer | CRL-1739 | Induction of apoptosis and oxidative stress | Suppression of MAPK/Akt/mTOR pathways. | nih.govmdpi.com |

| Breast Cancer | MCF7 | Enhanced antiproliferative and apoptotic effects of methotrexate | Potential as a combination therapy agent. | acs.org |

| Prostate Cancer | PC-3, LNCaP | Decreased cell viability (cell line dependent) | Differential effects on H₂O₂ levels. | bohrium.com |

Radioprotection of Normal Cells in Cancer Therapy

This compound (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) has been identified as a compound that can protect normal cells from the damaging effects of radiation therapy, a cornerstone of cancer treatment. ucsf.eduelsevierpure.com While radiation is effective at killing cancer cells, it also inevitably harms surrounding healthy tissues, leading to significant side effects for patients. nih.govfrontiersin.org this compound's utility lies in its ability to selectively shield these normal tissues without compromising the effectiveness of radiation on the tumor. nih.govnih.gov

The mechanism behind this differential protection appears to be linked to the different metabolic environments of normal and tumor tissues. nih.gov In its oxidized, paramagnetic form, this compound is an effective radioprotector. nih.gov However, it can be reduced to a non-protective hydroxylamine (B1172632) form (this compound-H). nih.govnih.gov Research has shown that this bioreduction occurs much more rapidly and to a greater extent in tumor tissue compared to normal tissues like bone marrow or salivary glands. nih.govnih.gov This enhanced reduction within the tumor means that the protective form of this compound is quickly inactivated, leaving the cancer cells vulnerable to radiation, while normal tissues, which reduce this compound more slowly, remain protected. nih.govnih.gov This unique property allows this compound to exploit the redox differences between normal and cancerous tissues. nih.gov Preclinical studies have demonstrated that this compound can protect against radiation-induced damage to salivary glands and bone marrow without altering tumor growth after irradiation. nih.govnih.gov

Paradoxical Pro-oxidant Action and Tumor Cell Sensitization

While this compound is known for its antioxidant and free-radical scavenging properties, it exhibits a paradoxical pro-oxidant effect in cancer cells, particularly at higher concentrations. nih.govmdpi.com Cancer cells often exist in a state of elevated oxidative stress, which can paradoxically support their growth and survival. nih.gov this compound can disrupt this delicate balance. At millimolar concentrations, it has been shown to induce oxidative stress in cancer cells, leading to cellular dysfunction and death. nih.gov

This pro-oxidant activity is a key mechanism in sensitizing tumor cells to treatment. Studies have shown that high concentrations or prolonged exposure to this compound can increase the levels of reactive oxygen species (ROS), such as superoxide anions (O2•−), within cancer cells. mdpi.comnih.gov This increase in ROS, coupled with a depletion of crucial intracellular antioxidants like glutathione (GSH), pushes the cancer cells past a toxic threshold, triggering apoptosis (programmed cell death). nih.govmdpi.com This action effectively turns the cancer cell's own altered redox environment against it, making this compound a potential agent to enhance the cytotoxicity of other cancer therapies. nih.govnih.gov

Direct Anti-tumor Effects of this compound

Beyond its role as a radioprotector and sensitizer, this compound has demonstrated direct anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis. nih.govpatsnap.com The toxicity of this compound is concentration-dependent and appears to preferentially target cancer cells. mdpi.comnih.gov

Research has shown that this compound can inhibit the growth of various cancer cell lines, including those from the lung, ovaries, breast, and prostate. mdpi.com One of the underlying mechanisms for this anti-cancer activity is its interference with cancer cell metabolism. nih.gov Specifically, this compound has been found to inhibit glutamine metabolism by disrupting the tricarboxylic acid (TCA) cycle and inhibiting the activity of key enzymes like isocitrate dehydrogenase (IDH). nih.gov Since many cancer cells are heavily reliant on glutamine for survival and proliferation, this metabolic interference represents a significant pathway for this compound's anti-tumor action. nih.gov Furthermore, this compound treatment can lead to cell cycle arrest and the activation of apoptotic pathways, characterized by the loss of mitochondrial membrane potential and the activation of caspases, which are crucial executioner enzymes in the process of cell death. mdpi.com

| Cancer Cell Line | Observed Effect of this compound | Mechanism |

|---|---|---|

| Lung Cancer (Calu-6, A549) | Dose-dependent reduction in cell growth; Induction of apoptosis. mdpi.com | Increased superoxide levels, glutathione depletion, S-phase cell cycle arrest. mdpi.com |

| Gastric & Colon Cancer (CRL-1739, HT29) | Induction of apoptosis and oxidative stress. nih.gov | Suppression of pro-survival signaling pathways (MAPK and Akt/mTOR). nih.gov |

| Prostate Cancer (PC-3, LnCaP) | Reduced cellular proliferation. nih.gov | Downregulation of inflammatory signaling (NF-κB pathway). nih.gov |

| General Cancer Cells | Inhibition of proliferation and induction of apoptosis. nih.gov | Interference with glutamine metabolism and inhibition of TCA cycle enzymes (IDH1, IDH2). nih.gov |

Mitigation of Chemotherapy-Induced Neuropathic Pain and Alopecia

This compound is being investigated for its potential to alleviate debilitating side effects of chemotherapy, such as neuropathic pain and hair loss (alopecia).

Chemotherapy-induced neuropathic pain (CINP) is a common and difficult-to-treat side effect of agents like paclitaxel. frontiersin.org Research in rat models of CINP has shown that systemic administration of this compound can both ameliorate existing pain behavior and prevent its development. frontiersin.org The mechanism appears to involve the reduction of oxidative stress and inflammation in the dorsal root ganglia (DRGs), which are clusters of nerve cells. frontiersin.org Specifically, this compound was found to inhibit free radicals and key inflammatory proteins, suggesting its potential as a therapeutic for this condition. frontiersin.org

Chemotherapy-induced alopecia is another distressing side effect for many cancer patients. researchgate.netanaisdedermatologia.org.br this compound has been studied as a topical agent to protect against radiation-induced alopecia. researchgate.net A phase I clinical study evaluated the application of a this compound solution to the scalp of patients undergoing whole-brain radiotherapy. The study found that the treatment was safe and well-tolerated, with evidence of hair retention observed, particularly when the solution was held against the scalp. researchgate.net This suggests a potential protective effect on hair follicles from radiation damage. researchgate.net

This compound in Specific Cancer Models (e.g., Prostate Cancer, Lung Cancer, Pancreatic Tumor Growth)

The therapeutic potential of this compound has been evaluated in several specific cancer models.

Prostate Cancer: In both hormone-dependent and hormone-independent prostate cancer cell lines, this compound has been shown to reduce cellular proliferation. nih.gov In a mouse model of prostate cancer, this compound treatment improved the morphology of the prostate and decreased tumor progression. nih.gov Its action in these models is linked to the reduction of inflammation through the downregulation of the NF-κB signaling pathway and other inflammatory markers. nih.gov The effects of this compound were noted to be dependent on the stage of the prostatic lesion and whether the cells were hormone-reliant. nih.gov

Lung Cancer: In vitro studies using lung cancer cell lines (Calu-6 and A549) showed that this compound could inhibit cell growth in a dose-dependent manner. mdpi.com This growth inhibition was accompanied by apoptosis, increased levels of superoxide radicals, and the depletion of glutathione. mdpi.com These findings highlight this compound's pro-oxidant and cytotoxic effects on lung cancer cells. mdpi.com

Pancreatic Tumor Growth: While direct studies on this compound's effect on pancreatic tumor growth are part of the broader investigation into its anti-cancer properties, the complexity of pancreatic cancer models is a critical factor. nih.gov Research relies on various experimental systems, including 2D and 3D cell cultures, patient-derived organoids, and xenograft models, to accurately mimic the tumor microenvironment and test novel therapies. nih.govresearchgate.net The demonstrated ability of this compound to interfere with cancer metabolism, such as glutamine utilization, is a relevant mechanism for cancers like pancreatic cancer, which are known for their altered metabolic pathways. nih.gov

Metabolic Disorders and Related Conditions

Diabetes Mellitus and Insulin (B600854) Resistance

This compound has shown significant promise in addressing metabolic disorders, particularly diabetes mellitus and insulin resistance, primarily through its ability to combat oxidative stress. patsnap.comnih.gov Oxidative stress is a known pathogenic factor in the development of diabetes and its complications. nih.gov

The mechanisms underlying these effects are multifaceted. This compound has been shown to preserve the function of the liver and kidneys, counter structural changes and inflammation in the pancreas, and upregulate glucose transporters in skeletal muscle and the liver. diabetesjournals.org By reducing oxidative stress, this compound can restore the function of cellular pathways that are impaired in diabetic states. nih.govdiabetesjournals.org

| Parameter | Effect of this compound Treatment in Diabetic/Insulin-Resistant Models | Reference |

|---|---|---|

| Blood Glucose | Decreased / Normalized | tandfonline.comdiabetesjournals.orgnih.gov |

| Plasma Insulin | Decreased | diabetesjournals.orgnih.gov |

| Insulin Sensitivity | Improved | diabetesjournals.orgdiabetesjournals.org |

| Triglycerides | Decreased | tandfonline.comdiabetesjournals.orgnih.gov |

| Oxidative Stress | Reduced | diabetesjournals.orgnih.gov |

| Pancreatic Structure | Countered structural changes, inflammation, and apoptosis | diabetesjournals.org |

Obesity and Weight Gain Modulation

Research in animal models indicates that this compound can modulate obesity and weight gain, primarily in the context of high-fat diets. Studies have shown that this compound prevents obesity-related changes in mice fed a high-fat diet (HFD) nih.gov. The anti-obesity effect appears to be dose-dependent; in one study, mice treated with a higher concentration of this compound exhibited significant weight loss, while lower concentrations resulted in a decreased rate of weight gain compared to controls nih.gov.

The mechanisms underlying this effect are multifaceted, involving changes at the genetic and protein levels. In adipose tissue, this compound treatment has been associated with the up-regulation of genes involved in fatty acid metabolism. nih.gov Conversely, in liver tissue, it promotes the down-regulation of genes responsible for fatty acid synthesis and the up-regulation of those involved in fatty acid oxidation nih.gov.

Specific molecular changes observed in research include:

Gene Expression in Adipose Tissue: Up-regulation of fatty acid metabolism genes such as Acadm, Acadl, Acsm3, and Acsm5 nih.gov.

Gene Expression in Liver: Down-regulation of fatty acid synthesis genes nih.gov.

Protein Expression: Altered expression of aldehyde dehydrogenase 1A1 (ALDH1A1) and fasting-induced adipose factor/angiopietin-like protein 4 (FIAF/ANGPTL4) nih.gov.

These molecular adjustments contribute to a metabolic shift that favors energy expenditure over storage, thereby resisting diet-induced obesity nih.govnih.gov.

Interactive Data Table: Effect of this compound on Genes Related to Fatty Acid Metabolism

| Gene | Tissue | Effect of this compound | Implied Function |

|---|---|---|---|

| Acadm | Adipose | Up-regulated (>4-fold) | Fatty Acid Oxidation |

| Acadl | Adipose | Up-regulated (>4-fold) | Fatty Acid Oxidation |

| Acsm3 | Adipose | Up-regulated (>10-fold) | Fatty Acid Metabolism |

| Acsm5 | Adipose | Up-regulated (>10-fold) | Fatty Acid Metabolism |

| Various | Liver | Down-regulated | Fatty Acid Synthesis |

Dyslipidemia and Metabolic Syndrome

This compound has shown potential in ameliorating conditions associated with metabolic syndrome, including dyslipidemia and atherosclerosis. In animal models of metabolic syndrome induced by a high-fructose diet, this compound treatment was found to reduce vascular inflammation and the development of atheroma plaques nih.govresearchgate.net. This protective effect is linked to its ability to attenuate oxidative stress by downregulating the expression of p47phox, a key subunit of the vascular NADPH oxidase system, and inhibiting the expression of vascular adhesion molecule 1 (VCAM-1) in the aorta nih.gov.

Studies on hyperlipidemic mouse models (LDL receptor knockout mice) fed a high-fat diet demonstrated that this compound administration prevented significant increases in triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) nih.gov. Furthermore, research in diabetic rat models has shown that this compound can improve dyslipidemia umsha.ac.ir. These findings suggest that this compound's antioxidant properties play a crucial role in managing the vascular and lipid abnormalities characteristic of metabolic syndrome nih.govumsha.ac.ir.

Interactive Data Table: Impact of this compound on Lipid Profile in High-Fat Diet-Fed LDLr-/- Mice

| Lipid Marker | Effect of High-Fat Diet (HFD) | Effect of HFD + this compound |

|---|---|---|

| Triglycerides (TG) | Significant Increase | Increase Prevented |

| Low-Density Lipoprotein (LDL) | Significant Increase | Increase Prevented |

Non-alcoholic Fatty Liver Disease (NAFLD)

This compound has been shown to influence the development of non-alcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver. The therapeutic effects of this compound in this context are strongly linked to its interaction with the gut microbiota and subsequent signaling pathways nih.gov.

The primary mechanism involves the modulation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism nih.govresearchgate.net. Research indicates that this compound can indirectly inhibit intestinal FXR signaling. This inhibition leads to a decrease in hepatic de novo lipogenesis (the synthesis of fatty acids) and a reduction in fat accumulation in the liver nih.gov. Specifically, this compound has been found to inhibit hepatic sterol regulatory element-binding protein 1C (SREBP-1c), a key transcription factor in lipogenesis nih.gov. These actions collectively protect against the development of NAFLD in animal models nih.gov.

This compound's Influence on Gut Microbiota and Metabolism

A significant area of this compound research focuses on its profound impact on the gut microbiota and the resulting metabolic consequences for the host. This compound alters the composition of the gut microbiome, which in turn mediates many of its beneficial metabolic effects, including its anti-obesity properties nih.govnih.gov.

Key findings on this compound's interaction with gut microbiota include:

Microbial Composition: this compound treatment has been shown to increase the abundance of beneficial bacteria like Akkermansia muciniphila, a species associated with a lean and anti-inflammatory phenotype nih.govnih.gov. It also decreases the population of other bacteria, such as those from the Lactobacillus genus researchgate.net.

Bacterial Fermentation: It causes a dose-dependent decrease in cecal bacterial fermentation, which reduces the host's ability to harvest energy from the diet and leads to increased fecal energy excretion nih.gov.

Metabolic Shift: By altering the microbiota, this compound shifts the host's energy metabolism from a state of storage to one of expenditure nih.govresearchgate.net. This is partly achieved by modulating bile acid composition; for instance, it has been observed to increase levels of cholic acid (CA) and deoxycholic acid (DCA) in both the liver and serum nih.gov.

Host Signaling: The changes in the gut environment, particularly the modulation of certain bile acids, lead to the inhibition of the farnesoid X receptor (FXR), which contributes to its effects on obesity and NAFLD nih.govresearchgate.net.

These alterations demonstrate that the gut microbiota is a crucial intermediary for the metabolic benefits of this compound nih.gov.

Inflammation and Oxidative Stress-Related Pathologies

General Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory and antioxidant properties through several mechanisms of action. As a stable, membrane-permeable nitroxide, it functions as a potent scavenger of free radicals patsnap.comnih.govmdpi.com.

The primary anti-inflammatory and antioxidant activities of this compound include:

Superoxide Dismutase (SOD) Mimetic Activity: this compound mimics the function of the SOD enzyme, which is critical for detoxifying superoxide radicals, a major type of reactive oxygen species (ROS) patsnap.comnih.gov. By converting superoxide to less harmful molecules, it reduces cellular oxidative stress.

Inhibition of Pro-inflammatory Cytokines: Research has shown that this compound can inhibit the activity and expression of pro-inflammatory cytokines, which are key mediators of inflammatory responses patsnap.comtaylorandfrancis.com.

Leukocyte Modulation: It can inhibit the influx of leukocytes to sites of inflammation, a critical step in the inflammatory cascade nih.gov.

Inhibition of Peroxynitrite Formation: this compound inhibits the formation of peroxynitrite, a highly reactive nitrogen species that can cause significant tissue damage nih.gov.

These actions allow this compound to protect cells and tissues from damage caused by oxidative stress and excessive inflammation in a variety of pathological contexts nih.govnih.gov.

Pancreatitis Models

In experimental animal models of acute pancreatitis, this compound has demonstrated significant protective effects against pancreatic injury nih.govnih.govnih.gov. Acute pancreatitis is characterized by inflammation and oxidative damage, making it a relevant target for this compound's mechanism of action nih.gov.

In rat models of cerulein-induced and necrotizing pancreatitis, this compound administration led to a marked reduction in the severity of the disease nih.govnih.gov. The beneficial effects were observed across biochemical and histological markers.

Interactive Data Table: Effects of this compound in Experimental Acute Pancreatitis

| Parameter | Condition without this compound | Effect of this compound Treatment |

|---|---|---|

| Biochemical Markers | ||

| Serum Amylase | Elevated | Significantly Reduced |

| Pancreatic Malondialdehyde | Elevated | Significantly Lower |

| Pancreatic Myeloperoxidase | Elevated | Significantly Lower |

| Histological Markers | ||

| Pancreatic Edema | Present | Significantly Reduced |

| Acinar Necrosis | Present | Significantly Lower |

| Fat Necrosis & Hemorrhage | Present | Significantly Lower |

| Inflammation | Present | Significantly Reduced |

These findings show that this compound significantly ameliorates pancreatic damage in these models by reducing inflammation, oxidative stress, and cellular injury nih.govnih.govnih.gov.

Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain and stiffness. Research has explored the potential of this compound in mitigating the progression of OA. In a study utilizing a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, oral administration of this compound led to improved motor performance and reduced radiological and histological signs of joint damage. mdpi.comnih.gov The treatment also resulted in decreased knee joint swelling. mdpi.comnih.gov

On a molecular level, this compound was found to decrease biomarkers associated with cartilage degradation, such as matrix metalloproteinase-13. nih.govresearchgate.net The therapeutic effects of this compound in the OA model are linked to its ability to suppress catabolic signaling cascades. nih.govresearchgate.net Specifically, it has been shown to reduce the phosphorylated protein levels of p38 mitogen-activated protein kinase (MAPK) and small mother against decapentaplegic 3 homologs (SMAD3). nih.govresearchgate.net Furthermore, this compound's antioxidant properties were evidenced by a decrease in NADPH oxidase 4 (NOX4) and inflammatory mediators like nuclear factor-kappa B (NF-κB). nih.govresearchgate.net In vitro studies on human chondrocyte cell lines stimulated with Interleukin-1β (IL-1β) have also shown that this compound treatment can significantly reduce the gene expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and IL-6, as well as matrix metalloproteinases (MMPs) like MMP1 and MMP13. nih.gov

| Model | Key Findings | Molecular Targets/Pathways |

|---|---|---|

| Rat Model (MIA-induced OA) | Improved motor performance, reduced joint swelling, and lessened radiological/histological damage. mdpi.comnih.gov | Decreased MMP-13, NOX4, NF-κB; Reduced phosphorylation of p38 MAPK and SMAD3. nih.govresearchgate.net |

| In Vitro (Human Chondrocytes) | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6) and MMPs (MMP1, MMP13). nih.gov | Inhibition of inflammatory mediator production. nih.gov |

Duchenne Muscular Dystrophy (DMD)